molecular formula C13H25NO2 B3071323 Methyl 3-(cyclooctylamino)-2-methylpropanoate CAS No. 1009577-74-5

Methyl 3-(cyclooctylamino)-2-methylpropanoate

Cat. No.: B3071323
CAS No.: 1009577-74-5
M. Wt: 227.34 g/mol
InChI Key: DHZIMSCBFKTLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclooctylamino)-2-methylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclooctylamino group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclooctylamino)-2-methylpropanoate typically involves the esterification of 3-(cyclooctylamino)-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(cyclooctylamino)-2-methylpropanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The ester group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-(cyclooctylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases.

    Medicine: Research is being conducted on the potential therapeutic applications of this compound, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclooctylamino)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

  • Methyl 3-(cyclohexylamino)-2-methylpropanoate
  • Methyl 3-(cyclopentylamino)-2-methylpropanoate
  • Methyl 3-(cyclododecylamino)-2-methylpropanoate

Comparison: Methyl 3-(cyclooctylamino)-2-methylpropanoate is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger cycloalkyl groups. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-(cyclooctylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-11(13(15)16-2)10-14-12-8-6-4-3-5-7-9-12/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZIMSCBFKTLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(cyclooctylamino)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(cyclooctylamino)-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(cyclooctylamino)-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(cyclooctylamino)-2-methylpropanoate
Reactant of Route 5
Methyl 3-(cyclooctylamino)-2-methylpropanoate
Reactant of Route 6
Methyl 3-(cyclooctylamino)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.